Cas no 1396801-16-3 (4-({1-4-(trifluoromethoxy)benzoylpiperidin-4-yl}methoxy)methylbenzonitrile)

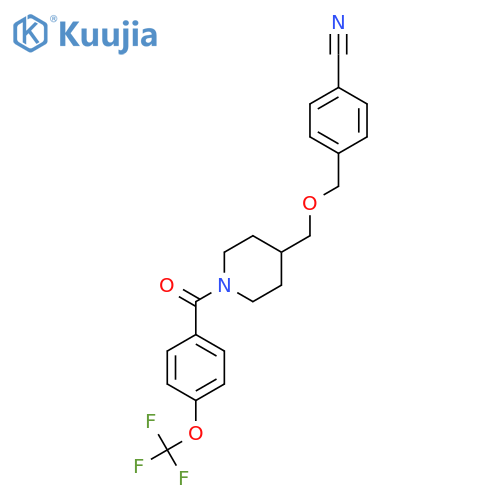

1396801-16-3 structure

商品名:4-({1-4-(trifluoromethoxy)benzoylpiperidin-4-yl}methoxy)methylbenzonitrile

4-({1-4-(trifluoromethoxy)benzoylpiperidin-4-yl}methoxy)methylbenzonitrile 化学的及び物理的性質

名前と識別子

-

- 4-({1-4-(trifluoromethoxy)benzoylpiperidin-4-yl}methoxy)methylbenzonitrile

- 4-[({1-[4-(trifluoromethoxy)benzoyl]piperidin-4-yl}methoxy)methyl]benzonitrile

- 4-[[1-[4-(trifluoromethoxy)benzoyl]piperidin-4-yl]methoxymethyl]benzonitrile

- F6111-2033

- 4-(((1-(4-(trifluoromethoxy)benzoyl)piperidin-4-yl)methoxy)methyl)benzonitrile

- AKOS024532374

- 1396801-16-3

-

- インチ: 1S/C22H21F3N2O3/c23-22(24,25)30-20-7-5-19(6-8-20)21(28)27-11-9-18(10-12-27)15-29-14-17-3-1-16(13-26)2-4-17/h1-8,18H,9-12,14-15H2

- InChIKey: MPVXYIJKLATGKV-UHFFFAOYSA-N

- ほほえんだ: FC(OC1C=CC(=CC=1)C(N1CCC(COCC2C=CC(C#N)=CC=2)CC1)=O)(F)F

計算された属性

- せいみつぶんしりょう: 418.15042702g/mol

- どういたいしつりょう: 418.15042702g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 30

- 回転可能化学結合数: 6

- 複雑さ: 595

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 62.6Ų

- 疎水性パラメータ計算基準値(XlogP): 4.4

4-({1-4-(trifluoromethoxy)benzoylpiperidin-4-yl}methoxy)methylbenzonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6111-2033-10μmol |

4-[({1-[4-(trifluoromethoxy)benzoyl]piperidin-4-yl}methoxy)methyl]benzonitrile |

1396801-16-3 | 10μmol |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F6111-2033-20μmol |

4-[({1-[4-(trifluoromethoxy)benzoyl]piperidin-4-yl}methoxy)methyl]benzonitrile |

1396801-16-3 | 20μmol |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F6111-2033-3mg |

4-[({1-[4-(trifluoromethoxy)benzoyl]piperidin-4-yl}methoxy)methyl]benzonitrile |

1396801-16-3 | 3mg |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F6111-2033-2μmol |

4-[({1-[4-(trifluoromethoxy)benzoyl]piperidin-4-yl}methoxy)methyl]benzonitrile |

1396801-16-3 | 2μmol |

$57.0 | 2023-09-09 | ||

| Life Chemicals | F6111-2033-1mg |

4-[({1-[4-(trifluoromethoxy)benzoyl]piperidin-4-yl}methoxy)methyl]benzonitrile |

1396801-16-3 | 1mg |

$54.0 | 2023-09-09 | ||

| Life Chemicals | F6111-2033-40mg |

4-[({1-[4-(trifluoromethoxy)benzoyl]piperidin-4-yl}methoxy)methyl]benzonitrile |

1396801-16-3 | 40mg |

$140.0 | 2023-09-09 | ||

| Life Chemicals | F6111-2033-5mg |

4-[({1-[4-(trifluoromethoxy)benzoyl]piperidin-4-yl}methoxy)methyl]benzonitrile |

1396801-16-3 | 5mg |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F6111-2033-25mg |

4-[({1-[4-(trifluoromethoxy)benzoyl]piperidin-4-yl}methoxy)methyl]benzonitrile |

1396801-16-3 | 25mg |

$109.0 | 2023-09-09 | ||

| Life Chemicals | F6111-2033-4mg |

4-[({1-[4-(trifluoromethoxy)benzoyl]piperidin-4-yl}methoxy)methyl]benzonitrile |

1396801-16-3 | 4mg |

$66.0 | 2023-09-09 | ||

| Life Chemicals | F6111-2033-10mg |

4-[({1-[4-(trifluoromethoxy)benzoyl]piperidin-4-yl}methoxy)methyl]benzonitrile |

1396801-16-3 | 10mg |

$79.0 | 2023-09-09 |

4-({1-4-(trifluoromethoxy)benzoylpiperidin-4-yl}methoxy)methylbenzonitrile 関連文献

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

-

Roger Y. Bello Faraday Discuss., 2021,228, 378-393

-

4. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149

-

Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456

1396801-16-3 (4-({1-4-(trifluoromethoxy)benzoylpiperidin-4-yl}methoxy)methylbenzonitrile) 関連製品

- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)

- 2039-76-1(3-Acetylphenanthrene)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

- 124-83-4((1R,3S)-Camphoric Acid)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬